N-(4-fluorophenyl)-2-(N-phenyl4-chlorobenzenesulfonamido)acetamide

Description

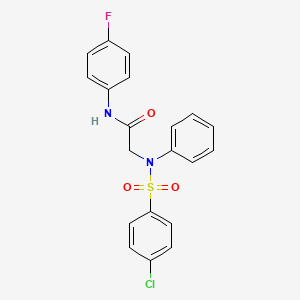

N-(4-fluorophenyl)-2-(N-phenyl4-chlorobenzenesulfonamido)acetamide is a structurally complex acetamide derivative characterized by:

- A 4-fluorophenyl group attached to the acetamide nitrogen.

- A N-phenyl-4-chlorobenzenesulfonamido moiety linked via the acetamide’s α-carbon.

The sulfonamido group, in particular, is known to participate in hydrogen bonding, a critical feature for target binding in pharmacological contexts .

Properties

IUPAC Name |

2-(N-(4-chlorophenyl)sulfonylanilino)-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClFN2O3S/c21-15-6-12-19(13-7-15)28(26,27)24(18-4-2-1-3-5-18)14-20(25)23-17-10-8-16(22)9-11-17/h1-13H,14H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJGOMXYYWBLRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(N-phenyl4-chlorobenzenesulfonamido)acetamide typically involves the following steps:

Formation of the sulfonamide group: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with aniline in the presence of a base such as pyridine.

Introduction of the acetamide group: The intermediate product is then reacted with chloroacetyl chloride to introduce the acetamide group.

Substitution with 4-fluoroaniline: Finally, the compound is treated with 4-fluoroaniline to obtain the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(N-phenyl4-chlorobenzenesulfonamido)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction can be carried out using agents such as lithium aluminum hydride.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-2-(N-phenyl4-chlorobenzenesulfonamido)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.

Industry: Used in the development of new materials and chemical processes

Biological Activity

N-(4-fluorophenyl)-2-(N-phenyl-4-chlorobenzenesulfonamido)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews the compound's biological activity, synthesizing findings from various studies and presenting relevant data tables.

- Molecular Formula : C23H20Cl2F N2O5S

- Molar Mass : 561.84 g/mol

- CAS Number : 338967-64-9

The compound's biological activity is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various cellular processes. Notably, it has been studied for its inhibitory effects on succinate dehydrogenase (SDH), an enzyme critical for cellular respiration and energy production.

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds related to N-(4-fluorophenyl)-2-(N-phenyl-4-chlorobenzenesulfonamido)acetamide. For instance, derivatives of this compound have been evaluated against several phytopathogenic fungi:

| Fungus | EC50 (mg/L) | Comparison with Bixafen (EC50) |

|---|---|---|

| Rhizoctonia solani | 0.034 | Better (0.043) |

| Phytophthora infestans | Not specified | - |

| Fusarium oxysporum f. sp. vasinfectum | Not specified | - |

In vitro assays demonstrated that certain derivatives exhibited superior antifungal activity compared to commercial fungicides like bixafen, indicating their potential as effective agricultural fungicides .

Anticonvulsant Activity

Another area of investigation is the anticonvulsant activity of related compounds. In a study assessing various N-phenyl-acetamide derivatives, the compound showed promising results in animal models:

| Compound | Dose (mg/kg) | Protection in MES Test |

|---|---|---|

| Compound 19 | 300 | High |

| Compound 14 | 100 | Moderate |

| Compound 24 | 100 | Low |

The results indicated that these compounds could provide protection against seizures in mice, with varying degrees of efficacy based on their chemical structure and lipophilicity .

Case Studies

- Fungicidal Efficacy : A study evaluated the efficacy of N-(4-fluorophenyl)-2-(N-phenyl-4-chlorobenzenesulfonamido)acetamide against Rhizoctonia solani. The results showed that certain derivatives had an EC50 value significantly lower than that of established fungicides, suggesting their potential application in agriculture .

- Anticonvulsant Screening : In another case study involving animal models, various derivatives were tested for anticonvulsant properties. The findings revealed that modifications to the chemical structure could enhance or diminish anticonvulsant activity, highlighting the importance of structure-activity relationships in drug design .

Comparison with Similar Compounds

Structural Similarities and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Substituent Effects on Physicochemical Properties

- Halogenation: The target compound’s dual 4-fluorophenyl and 4-chlorobenzenesulfonamido groups increase lipophilicity (logP ~3–4 estimated) compared to mono-halogenated analogs like 2-chloro-N-(4-fluorophenyl)acetamide . This enhances membrane permeability but may reduce aqueous solubility.

- Sulfonamido vs. Carbamoyl : The sulfonamido group in the target compound (pKa ~10–11) is more acidic than carbamoyl derivatives (pKa ~13–14), influencing ionization state and solubility under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.